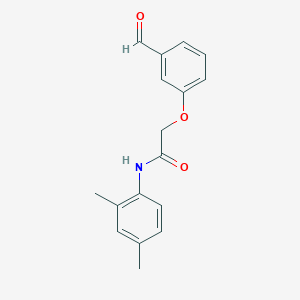
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research in chemical synthesis has led to the development of novel compounds and the exploration of their structural characteristics. For instance, studies have synthesized new metallophthalocyanines with phenoxyacetamide units, demonstrating increased solubility and potential for various applications due to structural modifications (Ağırtaş & İzgi, 2009). Additionally, the study of luminescent chelates of europium (III) with specific acetamide derivatives has provided insights into their structural differences and potential applications in bioimaging and sensing (Latva, Kulmala, & Haapakka, 1996).
Pharmacological Potential
Compounds structurally related to N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide have been studied for their pharmacological potential, including anticancer, anti-inflammatory, and analgesic activities. For example, synthesized 2-(Substituted phenoxy) Acetamide Derivatives showed promise as potential anticancer, anti-inflammatory, and analgesic agents, with certain compounds demonstrating significant activities in preclinical models (Rani, Pal, Hegde, & Hashim, 2014).
Insecticidal Applications
The synthesis of novel phenoxyacetamide derivatives has also explored their use as insecticidal agents against pests such as the cotton leafworm. This research has led to the identification of compounds with excellent insecticidal efficacy, opening up avenues for the development of new pest control agents (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Analytical Chemistry
In the domain of analytical chemistry, techniques have been developed for the determination of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide and its related substances. This includes the RP-HPLC determination of compounds, highlighting the importance of precise analytical methods in quality control and research (Wei-hua, 2010).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-7-16(13(2)8-12)18-17(20)11-21-15-5-3-4-14(9-15)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYKVDHUWNEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

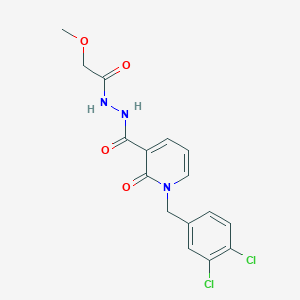

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
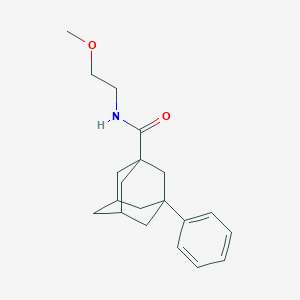
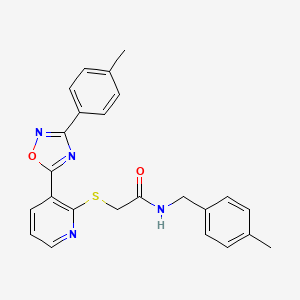
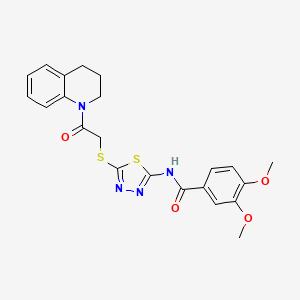
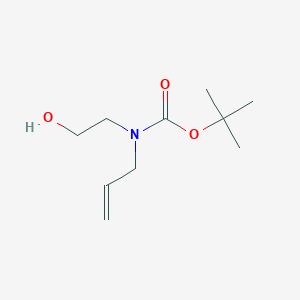
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)